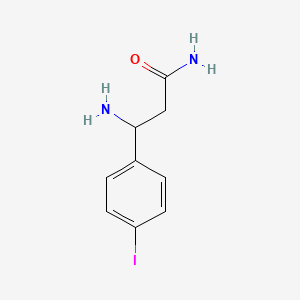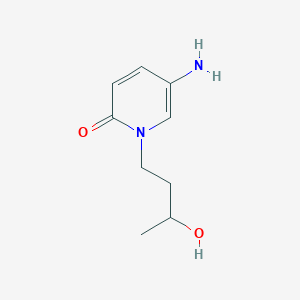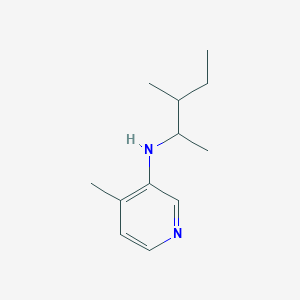![molecular formula C9H12O3 B13318048 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is a chemical compound characterized by its unique bicyclic structure. This compound is part of the 7-oxabicyclo[2.2.1]heptane family, which is known for its interesting biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.
Cantharidin: A natural product with a 7-oxabicyclo[2.2.1]heptane core, known for its biological activity.
Norcantharidin: A derivative of cantharidin with similar properties.
Uniqueness
3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C9H12O3/c10-4-3-8(11)7-5-6-1-2-9(7)12-6/h4,6-7,9H,1-3,5H2 |
Clave InChI |
QZKKQKAKZULTCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1O2)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)





![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)




amine](/img/structure/B13318041.png)
